2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol
Overview
Description
2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol , also known by its IUPAC name 2,2-difluoro-2-(4-fluorophenyl)ethanol , is a chemical compound with the molecular formula C8H7F3O . Its molecular weight is approximately 176.14 g/mol . This compound belongs to the class of alcohols and is characterized by the presence of fluorine atoms on the phenyl ring.
Molecular Structure Analysis
The molecular structure of 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol consists of a central ethyl group (CH2-CH2) with two fluorine atoms attached to one carbon (2,2-difluoro) and a phenyl ring with a fluorine substituent (4-fluorophenyl). The compound’s 3D structure can be visualized using computational tools .
Physical And Chemical Properties Analysis
Scientific Research Applications
Fluorination and Synthesis of Organic Compounds
- Fluorination Processes : Substituted (difluoroiodo)arenes, including compounds related to 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol, have been utilized in fluorination reactions, leading to the formation of various difluoro compounds. These fluorination processes are significant in organic chemistry for modifying chemical properties and reactivities of compounds (Gregorčič & Zupan, 1977).
- Preparation of α-Fluoroalkanals : Research on the substitution of vicinal bromofluoroalkanes has demonstrated the ability to synthesize α-fluoro- and α,α-difluoroalkanals. These compounds can be transformed into various fluorinated alkanols, highlighting the versatility of fluorinated ethanols in synthetic applications (Suga & Schlosser, 1990).
Structural Analysis and Material Synthesis
- Crystal Structure Analysis : The crystal structure of compounds similar to 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol has been analyzed, providing insights into intermolecular hydrogen bonds and potential applications in material synthesis. These studies predict applications in fluoro-containing materials due to the unique structural properties of these compounds (Li, Shen, & Zhang, 2015).
- Chromophoric Xerogels : The synthesis of chromophoric xerogels involves nucleophilic substitution of aromatic compounds with fluoro substituents, including derivatives of 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol. These xerogels have potential applications in materials science due to their unique optical properties (Seifert et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2,2-difluoro-2-(4-fluorophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRLFKUJAPXWHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(4-fluorophenyl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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